molecular formula C9H12N2S B1300825 3,5-Dimethylphenylthiourea CAS No. 97480-60-9

3,5-Dimethylphenylthiourea

Cat. No.: B1300825
CAS No.: 97480-60-9
M. Wt: 180.27 g/mol
InChI Key: XOAYHDJRYDSPJZ-UHFFFAOYSA-N
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Description

3,5-Dimethylphenylthiourea is an organic compound with the chemical formula C9H12N2S. It is a derivative of thiourea, where the phenyl group is substituted with two methyl groups at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

3,5-Dimethylphenylthiourea is typically synthesized by reacting dimethylaniline with thiourea. The reaction involves heating dimethylaniline and thiourea, followed by cooling to crystallize the pure product . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

3,5-Dimethylphenylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-Dimethylphenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenylthiourea involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby affecting their activity. For example, it may act as a tyrosinase inhibitor, which is involved in the oxidation of tyrosine to DOPA and further to DOPA-quinone . This inhibition can lead to various biological effects, including anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

3,5-Dimethylphenylthiourea can be compared with other thiourea derivatives, such as:

    N-Phenylthiourea: Similar in structure but without the methyl groups, it is known for its use as a tyrosinase inhibitor.

    N,N’-Dimethylthiourea: Another derivative with different substitution patterns, used in various industrial applications.

    N,N’-Diphenylthiourea: Known for its use in rubber vulcanization and other industrial processes. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activities.

Properties

IUPAC Name

(3,5-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAYHDJRYDSPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352965
Record name 3,5-Dimethylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97480-60-9
Record name 3,5-Dimethylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethylphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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